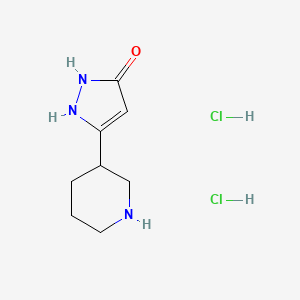

5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A key step in the synthesis of similar compounds involved the introduction of a chiral methyl group by alkylation, followed by reduction and rearrangement .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, depending on the specific compound. For example, some compounds have been found to form 3-D supramolecular architectures .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Recent advances in pyrazolone chemistry have focused on the synthesis methods of pyrazolinone (3-oxo-1,2-dihydropyrazole) and 3,5-pyrzolidinediones (3,5-dioxotetrahydropyrazoles) derivatives .科学的研究の応用

Neurological Research Applications

Compounds related to piperidine derivatives have been extensively studied for their neurological effects. For instance, piperidine structures are a common motif in molecules investigated for their potential therapeutic effects on neurological conditions. One study explored the chronic Parkinsonism induced in humans due to a product of meperidine-analog synthesis, highlighting the neurotoxic potential of certain piperidine derivatives and underscoring the importance of understanding their pharmacological properties (Langston et al., 1983).

Psychiatric Disorder Treatment

Certain piperidine-related compounds have been researched for their application in treating psychiatric disorders. For example, research on 5-Hydroxytryptamine1A receptor occupancy by novel antagonists involves complex piperidine structures, investigating their potential in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Cancer Therapy

Piperidine derivatives also find applications in cancer therapy. Metabolic studies on novel B-cell lymphoma-2 inhibitors, such as Venetoclax, involve piperidine as part of their molecular structure, underscoring their significance in the development of cancer treatments (Liu et al., 2017).

Anticoagulant Applications

The anticoagulant properties of certain piperidine derivatives have been explored, with studies like the one by Matsuo et al. (1986), investigating the effects of a piperidino-pyrimidine vasodilator in the treatment of hypertension, demonstrating the broader pharmacological applications of these compounds (Matsuo et al., 1986).

作用機序

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to changes in cellular processes, but the specific interactions of EN300-6734167 remain to be elucidated.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications

Result of Action

As a piperidine derivative, it may have a range of potential effects depending on its specific target and mode of action .

将来の方向性

特性

IUPAC Name |

5-piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c12-8-4-7(10-11-8)6-2-1-3-9-5-6;;/h4,6,9H,1-3,5H2,(H2,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZYIEBUPLGYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=O)NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)

![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)

![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)

![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)

![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)

![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)